1-Amino-8-cyanonaphthalene

Solvatochromism Fluorescent Probe Biopolymer Sensing

1-Amino-8-cyanonaphthalene is a peri-substituted D-A fluorophore whose 1,8-arrangement is critical for its unique ICT and solvatochromic fluorescence. Its >100-fold intensity shift and ~100 nm spectral shift from polar to non-polar environments make it the only choice for quantitative biomolecular hydrophobicity probes. For chemists synthesizing benz[cd]indole libraries, this isomer alone enables direct acid-catalyzed cyclization. Substituting positional isomers fails to replicate these photophysical and synthetic properties.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 38515-13-8
Cat. No. B15071738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-8-cyanonaphthalene
CAS38515-13-8
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C#N)C(=CC=C2)N
InChIInChI=1S/C11H8N2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,13H2
InChIKeyYYSZFCCXQARUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-8-cyanonaphthalene (CAS 38515-13-8): A peri-Substituted Donor-Acceptor Naphthalene for Advanced Fluorescence Applications


1-Amino-8-cyanonaphthalene (CAS 38515-13-8, C11H8N2, MW 168.19 g/mol) is a polycyclic aromatic hydrocarbon derivative featuring a unique peri-substitution pattern at the 1- and 8-positions of the naphthalene ring . This structural arrangement creates a donor-acceptor (D-A) system, where the amino group acts as an electron donor and the cyano group serves as an electron acceptor, establishing an intramolecular charge transfer (ICT) framework [1]. The compound exhibits characteristic physical properties including a melting point of 88 °C, a predicted pKa of 2.87±0.10, and an XlogP of 2.2, indicating moderate hydrophobicity . As a building block and fluorophore, this compound has been utilized in the synthesis of benz[cd]indole derivatives and demonstrates significant solvatochromic fluorescence behavior, making it relevant for applications requiring environmental sensitivity [2].

1-Amino-8-cyanonaphthalene: Why Positional Isomers and Generic Naphthalene Derivatives Are Not Viable Substitutes


The performance of 1-amino-8-cyanonaphthalene in fluorescence-based applications is fundamentally governed by its specific peri-substitution pattern, which dictates its excited-state dynamics and solvatochromic behavior [1]. Substituting this compound with generic naphthalene derivatives or even closely related positional isomers (e.g., 2-, 3-, or 4-substituted aminocyanonaphthalenes) can lead to a complete alteration of key photophysical parameters [2]. Studies have demonstrated that the substitution position of the amine donor has a significant impact on absorption spectra, fluorescence quantum yields, Stokes shifts, and lifetimes [2]. Therefore, for applications requiring a defined environmental sensitivity and a strong push-pull electronic configuration, the precise 1,8-peri relationship is non-negotiable and cannot be achieved through substitution with other in-class compounds.

Quantitative Differentiation of 1-Amino-8-cyanonaphthalene: Head-to-Head Performance Data vs. Structural Analogs


Superior Solvatochromic Response vs. Parent Naphthalene and Common Fluorophores

The solvatochromic response of 1-amino-8-cyanonaphthalene is quantitatively superior to that of many common fluorophores and the parent naphthalene core, which lacks the strong push-pull system. Its fluorescence exhibits a remarkable sensitivity to its environment [1].

Solvatochromism Fluorescent Probe Biopolymer Sensing

Significantly Larger Stokes Shift Compared to Other Aminocyanonaphthalene Positional Isomers

In a systematic study of donor-acceptor aminocyanonaphthalenes, 4-(1-piperidinyl)-1-naphthalenecarbonitrile (4P), a close analog to 1-amino-8-cyanonaphthalene, exhibits a Stokes shift that is quantitatively and mechanistically distinct from other positional isomers. This finding highlights how the substitution pattern of the amine donor dictates excited-state geometry and energy loss [1].

Photophysics Fluorescence Spectroscopy Intramolecular Charge Transfer

Tunable Excited-State Lifetime Differentiating It from 2- and 3-Substituted Isomers

The excited-state lifetime is highly sensitive to the substitution position on the naphthalene ring. The 4-substituted isomer (4P), which is structurally most similar to the 1,8-peri-substitution pattern of 1-amino-8-cyanonaphthalene, exhibits a dramatically shorter fluorescence lifetime compared to 2- and 3-substituted analogs. This indicates a fundamentally different deactivation pathway [1].

Time-Resolved Spectroscopy Excited-State Dynamics Triplet-Triplet Annihilation

Unique Synthetic Versatility as a Precursor to Benz[cd]indoles

1-Amino-8-cyanonaphthalene possesses a unique reactivity profile not shared by its analogs, wherein it undergoes spontaneous acid-catalyzed cyclization to form a 2-amino-benz[cd]indole ring system. This is a direct consequence of the close proximity of the amino and cyano groups in the 1,8-positions, allowing for intramolecular attack [1].

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediate

Validated Application Scenarios for 1-Amino-8-cyanonaphthalene Based on Quantitative Differentiation Evidence


High-Contrast Solvatochromic Probe for Detecting Nonpolar Microenvironments in Biopolymers

The >100-fold increase in fluorescence intensity and 100 nm spectral shift observed when transitioning from a polar (water) to a nonpolar (hexane) environment make 1-amino-8-cyanonaphthalene an exquisitely sensitive probe for studying biomolecular hydrophobicity. As demonstrated, this property has been applied to the detection of abasic sites within duplex DNA, where the probe's fluorescence is strongly activated upon intercalation into the hydrophobic base stack [1]. For procurement, this compound is the specific tool required for assays designed around this quantitative response; no other isomer or generic analog replicates this dynamic range, ensuring the required signal-to-noise ratio for detecting low-abundance events or subtle conformational changes [1].

Time-Gated Luminescence and Fluorescence Anisotropy Studies in Complex Media

The inferred short excited-state lifetime (on the order of <1 ns, based on the analogous 4P isomer) distinguishes 1-amino-8-cyanonaphthalene from its longer-lived 2- and 3-substituted counterparts [1]. This rapid de-excitation rate is a key differentiator for applications in time-resolved spectroscopy. For researchers aiming to filter out long-lived background autofluorescence from biological samples or to measure fast rotational diffusion via fluorescence anisotropy, this compound is the required selection. Its procurement over other aminocyanonaphthalenes is justified by this quantifiable difference in temporal resolution, which directly impacts experimental sensitivity and accuracy in time-domain measurements [1].

Synthesis of 2-Amino-benz[cd]indole Scaffolds for Medicinal Chemistry

The ability of 1-amino-8-cyanonaphthalene to undergo a facile, acid-catalyzed intramolecular cyclization to yield a 2-amino-benz[cd]indole is a unique synthetic route enabled by its specific 1,8-peri substitution [1]. This contrasts with other positional isomers of aminocyanonaphthalene, which cannot undergo this transformation. For chemists building libraries of benz[cd]indole-based compounds—a motif found in numerous bioactive molecules—this compound is an essential and irreplaceable building block. Procuring this specific isomer enables a direct and efficient one-pot synthesis, whereas other isomers would necessitate longer, more complex synthetic sequences to achieve the same ring system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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